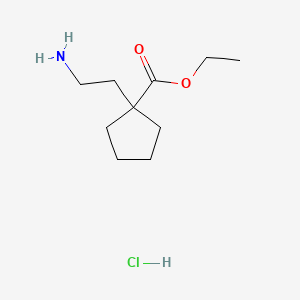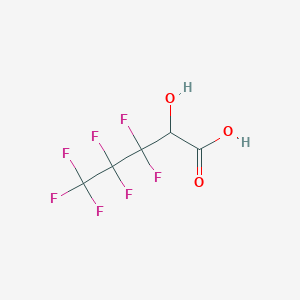
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid is a fluorinated organic compound with the molecular formula C5H3F7O3 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid typically involves the fluorination of precursor compounds One common method is the reaction of pentanoic acid derivatives with fluorinating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination and gas-phase fluorination, is common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to inhibition or modulation of enzyme activity and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptafluorobutyric acid: Another fluorinated carboxylic acid with similar properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated ester used in polymer chemistry.
Perfluoropentanoic acid: A perfluorinated compound with similar reactivity.
Uniqueness
3,3,4,4,5,5,5-Heptafluoro-2-hydroxypentanoic acid is unique due to its specific arrangement of fluorine atoms and hydroxyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity.
Eigenschaften
CAS-Nummer |
678-89-7 |
|---|---|
Molekularformel |
C5H3F7O3 |
Molekulargewicht |
244.06 g/mol |
IUPAC-Name |
3,3,4,4,5,5,5-heptafluoro-2-hydroxypentanoic acid |
InChI |
InChI=1S/C5H3F7O3/c6-3(7,1(13)2(14)15)4(8,9)5(10,11)12/h1,13H,(H,14,15) |
InChI-Schlüssel |
CZCPDRGMDRNIGB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)
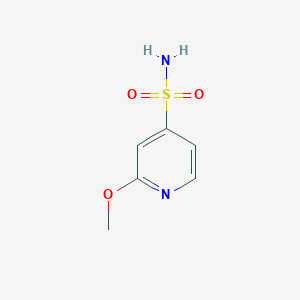
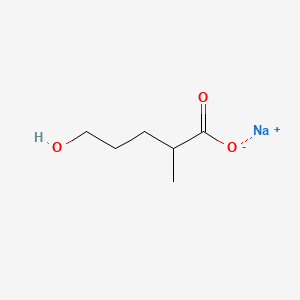
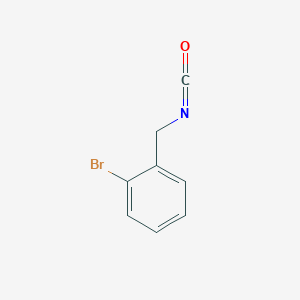
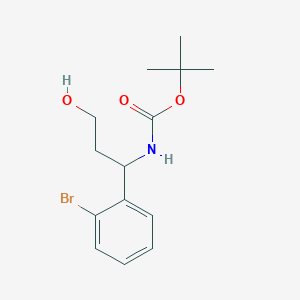
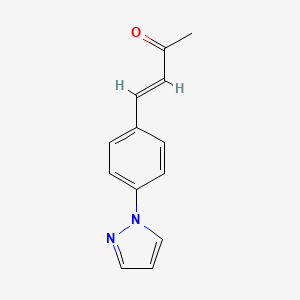
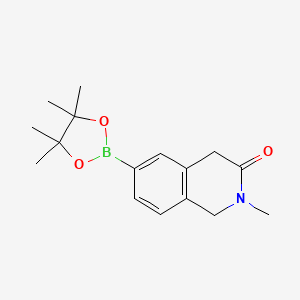
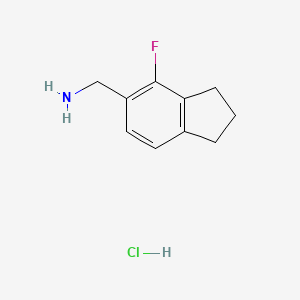
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)

